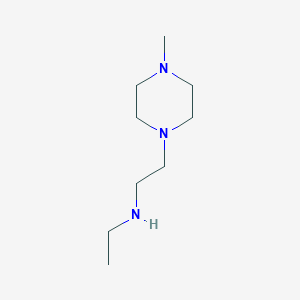

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-3-10-4-5-12-8-6-11(2)7-9-12/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJARRZJYPSUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442017 | |

| Record name | N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40172-12-1 | |

| Record name | N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine is a synthetic compound featuring a piperazine core, a structural motif prevalent in a wide array of pharmacologically active agents. While direct research on this specific molecule is not extensively published, its structural components—a 4-methylpiperazine ring linked to an N-ethylethanamine side chain—provide a strong basis for postulating its mechanism of action. This guide synthesizes information from related piperazine derivatives to propose a putative mechanism of action for this compound, focusing on its likely interaction with monoaminergic systems. Furthermore, we present a comprehensive framework of experimental protocols to rigorously investigate and validate this hypothesis, offering a roadmap for future research and drug development efforts.

Introduction: The Significance of the Piperazine Moiety in Neuropharmacology

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications.[1][2] Many piperazine derivatives exhibit significant central nervous system (CNS) activity, primarily by modulating monoaminergic neurotransmission.[1][3] These compounds have been successfully developed as antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone).[1][3] The versatility of the piperazine structure allows for substitutions at its nitrogen atoms, enabling the fine-tuning of pharmacological properties and target selectivity.[2]

This compound incorporates key structural features that suggest a potential interaction with monoamine transporters or receptors. The 4-methylpiperazine group is a common feature in compounds targeting dopaminergic and serotonergic systems.[4] The N-ethylethanamine side chain can also influence ligand-receptor interactions and pharmacokinetic properties. Given this structural context, it is hypothesized that this compound acts as a modulator of monoamine pathways, potentially exhibiting stimulant, antidepressant, or anxiolytic effects.[5]

Postulated Mechanism of Action: A Focus on Monoaminergic Systems

Based on the pharmacology of structurally related piperazine derivatives, the primary hypothesis is that this compound modulates the activity of dopamine, serotonin, and norepinephrine pathways in the CNS.[3][5] The proposed mechanisms include:

-

Inhibition of Monoamine Reuptake: The compound may bind to and inhibit the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.

-

Receptor Binding: It could act as an agonist or antagonist at various dopamine (D1, D2-like) and serotonin (5-HT1A, 5-HT2A/2C) receptor subtypes.

The N-methyl group on the piperazine ring can enhance lipophilicity, potentially improving blood-brain barrier penetration.[4] The overall pharmacology will be a composite of its affinities for these different targets.

Signaling Pathway Diagram

Caption: Postulated interaction with monoamine transporters.

Experimental Validation Framework

To elucidate the precise mechanism of action of this compound, a multi-tiered experimental approach is essential. This framework encompasses in vitro and in vivo assays to determine target engagement, functional activity, and physiological effects.

In Vitro Characterization

Objective: To determine the binding affinity of the compound for a panel of CNS targets, including monoamine transporters and receptors.

Protocol:

-

Target Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant dopamine transporter (hDAT), serotonin transporter (hSERT), norepinephrine transporter (hNET), and a panel of dopamine and serotonin receptors (e.g., D1, D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2C).

-

Assay Setup: In a 96-well plate, incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors) and increasing concentrations of this compound.

-

Incubation: Incubate at an appropriate temperature and duration to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) values by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Rationale: This initial screen provides a broad overview of the compound's binding profile and identifies primary molecular targets.

Objective: To assess the functional activity of the compound at monoamine transporters.

Protocol:

-

Cell Culture: Use cell lines stably expressing hDAT, hSERT, or hNET.

-

Assay Setup: Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor.

-

Neurotransmitter Uptake: Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and incubate for a short period.

-

Termination: Stop the uptake by washing the cells with ice-cold buffer.

-

Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 values for the inhibition of neurotransmitter uptake.

Rationale: This assay confirms whether the binding to transporters translates into functional inhibition of their activity.

Experimental Workflow Diagram

Caption: A streamlined workflow for mechanistic investigation.

In Vivo Evaluation

Objective: To evaluate the in vivo stimulant or sedative effects of the compound.

Protocol:

-

Animal Model: Use male C57BL/6 mice.

-

Acclimation: Acclimate the mice to the open-field arenas.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Data Collection: Record locomotor activity (distance traveled, rearing frequency) using an automated activity monitoring system for a defined period.

-

Data Analysis: Compare the activity of the drug-treated groups to a vehicle-treated control group.

Rationale: Changes in locomotor activity can indicate a central stimulant or depressant effect, consistent with modulation of monoaminergic systems.

Objective: To directly measure the effect of the compound on extracellular neurotransmitter levels in specific brain regions.

Protocol:

-

Surgical Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens or prefrontal cortex) of anesthetized rats.

-

Baseline Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.

-

Drug Administration: Administer this compound.

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Rationale: This technique provides direct evidence of the compound's ability to alter synaptic neurotransmitter concentrations in vivo, corroborating the in vitro uptake inhibition data.

Data Summary and Interpretation

The following table provides a hypothetical summary of expected data from the proposed experiments, which would help in elucidating the mechanism of action.

| Assay | Target | Expected Outcome for this compound | Interpretation |

| Radioligand Binding | DAT, SERT, NET | Low nanomolar Ki values | High affinity for monoamine transporters |

| Neurotransmitter Uptake | Dopamine, Serotonin, Norepinephrine | Potent inhibition with low IC50 values | Functional inhibition of monoamine reuptake |

| Locomotor Activity | CNS | Dose-dependent increase in horizontal and vertical activity | Central stimulant properties |

| In Vivo Microdialysis | Nucleus Accumbens | Significant increase in extracellular dopamine, serotonin, and norepinephrine | In vivo modulation of monoamine release and reuptake |

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, its chemical structure strongly suggests activity within the monoaminergic systems of the central nervous system. The proposed multi-faceted research plan, combining in vitro and in vivo methodologies, provides a robust framework for systematically investigating its pharmacological profile. The insights gained from these studies will be crucial for understanding its therapeutic potential and guiding future drug development efforts.

References

-

Galdino-Pitta, M. R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24. [Link]

-

López-Rodríguez, M. L., et al. (2002). Design, Synthesis, and Biological Evaluation of New 1-Acyl-4-alkyl(or aryl)piperazines as 5-HT1A Serotonin Ligands. Journal of Medicinal Chemistry, 45(21), 4806-4817. [Link]

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link]

-

Wikipedia contributors. (2023, December 29). Piperazine. In Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Gao, Y., et al. (2019). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 24(15), 2789. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine" synthesis pathway exploration

An In-Depth Technical Guide to the Synthesis of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Introduction

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of both a tertiary amine within the piperazine ring and a secondary amine in the side chain suggests that this molecule could have interesting pharmacological properties, potentially acting as a ligand for various receptors or transporters in the central nervous system. This guide explores plausible and efficient synthetic pathways for this compound, providing a detailed analysis of the chemical principles and experimental considerations for each proposed route.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals several potential disconnection points, leading to a few logical synthetic strategies. The most apparent disconnections are at the C-N bonds of the piperazine ring and the N-ethyl bond of the side chain.

Caption: Retrosynthetic analysis of this compound.

This analysis suggests three primary synthetic strategies, which will be explored in detail below.

Synthesis Pathway 1: Reductive Amination

This pathway is one of the most efficient and common methods for forming C-N bonds. It involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Mechanistic Overview

The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form an imine or iminium ion. The iminium ion is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), to yield the final amine product. STAB is often preferred as it is less toxic and more selective for iminium ions over carbonyls.

Proposed Synthesis

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol

-

To a stirred solution of N-methylpiperazine (1.0 eq) in dichloroethane (DCE), add 2-(ethylamino)acetaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Advantages and Disadvantages

| Advantages | Disadvantages |

| High efficiency and yield. | The aldehyde starting material may be unstable. |

| Mild reaction conditions. | Potential for over-alkylation if the aldehyde is too reactive. |

| Good functional group tolerance. |

Synthesis Pathway 2: Nucleophilic Substitution

This classic approach involves the reaction of a nucleophile (in this case, an amine) with an electrophile (an alkyl halide or sulfonate). This pathway offers two variations based on which fragment acts as the nucleophile.

Variation A: N-methylpiperazine as the Nucleophile

In this variation, N-methylpiperazine attacks an electrophilic two-carbon synthon that already contains the N-ethyl group.

Caption: Nucleophilic substitution (Variation A).

-

To a stirred suspension of N-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile, add a solution of 2-(ethylamino)ethyl chloride (1.0 eq) in acetonitrile.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography.

Variation B: N-ethylation of a Piperazine Precursor

This approach involves first installing the 2-(piperazin-1-yl)ethanamine side chain and then performing a final N-ethylation step.

Caption: Nucleophilic substitution (Variation B).

-

Dissolve 1-(2-aminoethyl)-4-methylpiperazine (1.0 eq) in dimethylformamide (DMF).

-

Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add ethyl iodide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography.

Comparison of Nucleophilic Substitution Variations

| Feature | Variation A | Variation B |

| Key Bond Formation | Piperazine N — Side Chain C | Side Chain N — Ethyl C |

| Potential Issues | Potential for dialkylation of piperazine. | Potential for over-ethylation to a quaternary ammonium salt. |

| Starting Material Availability | 2-(ethylamino)ethyl chloride may require synthesis. | 1-(2-aminoethyl)-4-methylpiperazine is commercially available. |

Synthesis Pathway 3: Two-Step Reductive Amination

Mechanistic Overview

First, N-methylpiperazine is reacted with 2-aminoacetaldehyde in a reductive amination to form 1-(2-aminoethyl)-4-methylpiperazine. This intermediate is then subjected to a second reductive amination with acetaldehyde to introduce the ethyl group.

Proposed Synthesis

Caption: Two-step reductive amination pathway.

Experimental Protocol

-

Step 1: Synthesis of 1-(2-aminoethyl)-4-methylpiperazine

-

Follow the reductive amination protocol described in Pathway 1, using N-methylpiperazine and 2-aminoacetaldehyde.

-

Isolate and purify the intermediate product.

-

-

Step 2: N-ethylation

-

Dissolve the intermediate from Step 1 (1.0 eq) in dichloroethane.

-

Add acetaldehyde (1.2 eq) and stir for 1 hour.

-

Add STAB (1.5 eq) portion-wise and stir for 12-18 hours.

-

Work-up and purify as described in Pathway 1.

-

Conclusion and Pathway Comparison

| Pathway | Key Reaction | Starting Materials | Advantages | Disadvantages |

| 1: Reductive Amination | Reductive Amination | N-methylpiperazine, 2-(ethylamino)acetaldehyde | High efficiency, mild conditions. | Aldehyde may be unstable. |

| 2A: Nucleophilic Sub. | Nucleophilic Substitution | N-methylpiperazine, 2-(ethylamino)ethyl chloride | Straightforward. | Potential for dialkylation. |

| 2B: Nucleophilic Sub. | Nucleophilic Substitution | 1-(2-aminoethyl)-4-methylpiperazine, Ethyl iodide | Commercially available starting material. | Potential for over-alkylation. |

| 3: Two-Step Reductive Am. | Double Reductive Amination | N-methylpiperazine, 2-aminoacetaldehyde, acetaldehyde | Modular, avoids unstable intermediates. | Longer reaction sequence. |

The choice of the optimal synthesis pathway will depend on the availability and cost of starting materials, the desired scale of the synthesis, and the purification capabilities of the laboratory. For a laboratory setting, Pathway 2B is likely the most practical due to the commercial availability of the key intermediate. For a large-scale synthesis, Pathway 1 might be the most efficient if the aldehyde starting material can be sourced or synthesized in a stable form.

References

-

Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Nucleophilic Substitution: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

-

Piperazine Derivatives in Medicinal Chemistry: A review on the synthesis and biological activity of piperazine derivatives. European Journal of Medicinal Chemistry. (A general reference to a relevant journal, as a specific paper for this exact molecule is not available). [Link]

An In-depth Technical Guide to the Potential Research Applications of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Introduction

In the landscape of medicinal chemistry, the piperazine ring stands as a privileged scaffold, a structural motif consistently found in a multitude of clinically successful therapeutic agents.[1][2][3] Its unique physicochemical properties, including a six-membered ring with two nitrogen atoms at opposing positions, offer a versatile platform for developing novel bioactive molecules.[3] This guide focuses on a specific, yet underexplored, member of this family: N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine. While direct research on this compound is nascent, its structural features suggest a rich potential for a range of pharmacological applications, particularly within the central nervous system (CNS). This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining a series of hypothesized applications and a detailed experimental plan to unlock the therapeutic promise of this intriguing molecule.

The piperazine moiety is a cornerstone in the development of drugs targeting the CNS, with established roles in antipsychotic, antidepressant, and anxiolytic therapies.[4][5] These activities often stem from the interaction of piperazine derivatives with monoamine neurotransmitter systems, including serotonergic and dopaminergic pathways.[6] The structure of this compound, with its N-ethyl and 4-methylpiperazine groups, presents a compelling case for its investigation as a modulator of these critical neurological systems. This guide will, therefore, explore its potential through the lens of established structure-activity relationships of related piperazine compounds, proposing a logical and scientifically rigorous path for its evaluation.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. For this compound, these properties will influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross the blood-brain barrier, a critical consideration for CNS-acting agents.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Formula | C9H21N3 | Provides the elemental composition. |

| Molecular Weight | 171.29 g/mol | Influences diffusion and transport properties. |

| logP (Octanol-Water Partition Coefficient) | 0.8 - 1.5 (estimated) | Indicates lipophilicity and potential for membrane permeability. |

| pKa (Acid Dissociation Constant) | Two basic centers, estimated pKa1 ~9.5-10.5, pKa2 ~5.0-6.0 | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |

| Topological Polar Surface Area (TPSA) | ~39 Ų (estimated) | A predictor of blood-brain barrier penetration. |

Proposed Synthetic Route

The synthesis of this compound can be approached through several established methods for the alkylation of piperazines. A plausible and efficient route is outlined below:

Sources

- 1. adanipharma.net [adanipharma.net]

- 2. nbinno.com [nbinno.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Investigation of the Biological Activity of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

Abstract

This technical guide outlines a comprehensive, tiered strategy for the systematic investigation of the biological activity of the novel chemical entity, N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine. Given the paucity of specific biological data for this compound, this document leverages the well-established and diverse pharmacological profiles of the broader piperazine and methylpiperazine chemical classes to propose a logical and efficient research and development pathway. The guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for in vitro and in vivo evaluation, from initial broad-based screening to more targeted mechanistic studies. Detailed experimental protocols and the rationale behind the proposed assays are provided to ensure scientific integrity and to facilitate the generation of a comprehensive biological activity profile.

Introduction and Rationale

This compound is a small molecule featuring a central piperazine ring, a structural motif prevalent in a multitude of clinically significant therapeutic agents. The piperazine scaffold is known for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets.[1][2][3][4] Derivatives of piperazine have demonstrated a remarkable diversity of pharmacological activities, including but not limited to, anticancer, central nervous system (CNS), anti-inflammatory, antihistaminic, and antimicrobial effects.[5][6][7]

The presence of the 4-methylpiperazine moiety, in particular, is a key feature of several CNS-acting drugs, suggesting a potential for neurological activity.[5] Furthermore, the N-ethyl-ethanamine side chain can influence the compound's polarity, membrane permeability, and receptor-binding affinity. The combination of these structural features in this compound warrants a thorough investigation into its potential therapeutic applications.

This guide proposes a structured, hypothesis-driven approach to elucidate the biological activity profile of this compound, beginning with a broad assessment and progressively narrowing the focus based on empirical data.

Physicochemical Characterization and In Silico Profiling

A foundational step in the investigation of any novel compound is the thorough characterization of its physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H21N3 | |

| Molecular Weight | 171.28 g/mol | |

| CAS Number | 40172-12-1 |

Prior to embarking on extensive in vitro and in vivo studies, it is highly recommended to perform in silico predictions of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various computational models can provide initial insights into its drug-likeness, potential for oral bioavailability, and possible toxicological liabilities.

Proposed Tiered In Vitro Screening Cascade

A tiered approach to in vitro screening is a cost-effective and efficient method for identifying the most promising biological activities of a novel compound.

Tier 1: Broad-Based Phenotypic and Safety Screening

The initial tier of screening is designed to cast a wide net and identify any general biological effects of the compound.

-

General Cytotoxicity:

-

Rationale: To determine the compound's intrinsic toxicity to mammalian cells and to establish a safe concentration range for subsequent cell-based assays.

-

Proposed Assay: MTT or resazurin-based cell viability assays on a panel of non-cancerous cell lines (e.g., HEK293, NIH/3T3).

-

-

Antimicrobial and Antifungal Activity:

-

Rationale: Piperazine derivatives have been reported to possess antimicrobial and antifungal properties.[6]

-

Proposed Assay: Broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of gram-positive and gram-negative bacteria, as well as common fungal strains.

-

Tier 2: Focused Target-Based and Pathway-Specific Assays

Based on the known activities of piperazine derivatives, the following focused screens are proposed:

-

Central Nervous System (CNS) Activity Panel:

-

Rationale: The 4-methylpiperazine moiety is a common feature in CNS-active drugs.[5]

-

Proposed Assays:

-

Monoamine Oxidase (MAO) Inhibition: Radiometric or fluorometric assays to determine the inhibitory activity against MAO-A and MAO-B.[5]

-

Cholinesterase Inhibition: Ellman's assay to assess the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5]

-

Receptor Binding Panel: A broad panel of radioligand binding assays for common CNS targets (e.g., dopamine, serotonin, adrenergic, and histamine receptors).

-

-

-

Anti-inflammatory Activity:

-

Rationale: Several piperazine derivatives have demonstrated anti-inflammatory properties.[6]

-

Proposed Assays:

-

Cytokine Release Assay: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Nitric Oxide (NO) Production Assay: Quantification of NO production in LPS-stimulated macrophages using the Griess reagent.

-

-

-

Anticancer Activity:

Proposed In Vivo Models for Activity Confirmation

Positive results from the in vitro screening cascade should be followed by confirmation in relevant in vivo models.

-

For CNS Activity:

-

Rationale: To assess the compound's effects on behavior and neurochemistry in a whole-animal system.

-

Proposed Models:

-

Rodent Behavioral Models: Open field test for general locomotor activity, elevated plus maze for anxiety-like behavior, and forced swim test for antidepressant-like effects.

-

Neurochemical Analysis: Measurement of neurotransmitter levels in different brain regions of treated animals.

-

-

-

For Anti-inflammatory Activity:

-

Rationale: To evaluate the compound's ability to reduce inflammation in a living organism.

-

Proposed Model: Carrageenan-induced paw edema model in rodents to assess the reduction in swelling and inflammatory markers.

-

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and add to the wells. Include a vehicle control and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. Administer a vehicle control and a positive control (e.g., indomethacin).

-

Induction of Edema: After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Data Interpretation and Future Directions

The data generated from this proposed investigational cascade will provide a comprehensive biological activity profile for this compound.

-

Interpretation: The IC50/EC50 values from in vitro assays and the efficacy in in vivo models will guide the identification of the most promising therapeutic area(s) for this compound.

-

Next Steps: Based on the initial findings, further studies may include:

-

Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs for improved potency and selectivity.

-

Pharmacokinetic and Toxicology Studies: To evaluate the compound's drug-like properties and safety profile in more detail.

-

Visualizations

Proposed Investigational Workflow

Caption: A proposed phased workflow for the investigation of this compound.

Hypothetical CNS Activity Decision Tree

Caption: A decision tree for guiding further research based on initial CNS screening results.

References

-

Baghban, R., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]

-

Al-Qaisi, Z. A., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83. [Link]

-

Popa, M., et al. (2022). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 23(23), 15206. [Link]

-

Khan, I., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. [Link]

-

Aytac, S. P., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Piperazine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

Jumary, A., et al. (2009). Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei. Planta Medica, 75(3), 263-267. [Link]

-

Carbone, D., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(19), 6271. [Link]

-

da Silva, A. C., et al. (2020). Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1][2]oxathiol-2-one Schiff Bases as Potential Anticancer Agents. Molecules, 25(8), 1968. [Link]

-

Singh, H., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 312-332. [Link]

Sources

- 1. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A New Frontier in Proteomics: A Technical Guide to the Application of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine in Novel Reagent Development

This technical guide introduces a novel chemical entity, N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine, as a versatile scaffold for the development of next-generation proteomics reagents. We present the rationale, proposed synthesis, and detailed application protocols for two new reagents derived from this core structure: "Pro-Link," a homobifunctional crosslinker for protein interaction analysis, and "Pro-Tag," an isobaric labeling reagent for quantitative proteomics. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in protein analysis.

Introduction: The Evolving Needs of Proteomics Research

The field of proteomics aims to understand the complex network of proteins that orchestrate cellular processes. Two of the most significant challenges in this field are the accurate quantification of protein expression and the comprehensive mapping of protein-protein interactions. Mass spectrometry has become an indispensable tool for this purpose.[1] However, the development of novel chemical reagents that can enhance the capabilities of mass spectrometric analysis remains a critical area of research.

Isobaric labeling reagents, such as iTRAQ and TMT, have revolutionized quantitative proteomics by allowing the simultaneous analysis of multiple samples, thereby increasing throughput and reducing experimental variability.[2][3][4][5] These reagents typically consist of an amine-reactive group, a balancer group, and a reporter group.[5][6] Similarly, chemical crosslinkers are powerful tools for studying protein-protein interactions by covalently linking interacting proteins, which can then be identified by mass spectrometry.[7] Amine-reactive crosslinkers, particularly those with N-hydroxysuccinimide (NHS) esters, are widely used due to their high reactivity with the primary amines found in lysine residues and protein N-termini.[7][8]

This guide proposes the use of this compound as a novel building block for creating a new generation of both isobaric labeling and crosslinking reagents. Its unique structure, featuring a piperazine ring and two distinct amine groups, offers a versatile platform for chemical modification and functionalization.

A Novel Chemical Scaffold: this compound

The core molecule, this compound, possesses several features that make it an attractive candidate for proteomics reagent development. Its chemical structure is presented below:

Caption: 2D structure of this compound.

The presence of a primary, secondary, and two tertiary amines provides multiple sites for derivatization. This allows for the strategic attachment of functional groups to create reagents with specific properties.

Pro-Link: A Proposed Homobifunctional Crosslinker

We propose the development of "Pro-Link," a homobifunctional amine-reactive crosslinker, by modifying the primary and secondary amine groups of the core molecule with NHS esters. The piperazine ring can act as a rigid spacer, providing a defined distance constraint for protein structure and interaction modeling.

Pro-Tag: A Proposed Isobaric Labeling Reagent

We also propose the creation of "Pro-Tag," a novel series of isobaric labeling reagents. The core structure can be modified to incorporate a reporter group, a balancer group, and an amine-reactive NHS ester. The piperazine ring offers a unique chemical environment for the placement of isotopic labels, potentially leading to novel fragmentation patterns and improved quantification accuracy.

Proposed Synthesis of the Core Moiety and its Derivatives

The following sections detail the proposed synthetic routes for this compound and its conversion into Pro-Link and Pro-Tag.

Synthesis of this compound

A plausible synthetic route for the core molecule involves the condensation of diethanolamine with a primary amine, a method that has been successfully used for the synthesis of other N-substituted piperazines.[9]

Step-by-Step Protocol:

-

Reaction Setup: In a high-pressure reactor, combine diethanolamine and methylamine in a 1:1.2 molar ratio.

-

Catalyst Addition: Add a dehydration catalyst, such as alumina-nickel or Raney nickel.

-

Reaction Conditions: Heat the mixture to a temperature between 200°C and 400°C under agitation.

-

Workup: After the reaction is complete, cool the mixture, filter to remove the catalyst, and purify the product by distillation under reduced pressure to obtain N-methylpiperazine.

-

Alkylation: React the N-methylpiperazine with 2-chloro-N-ethylethanamine in the presence of a non-nucleophilic base, such as triethylamine, in an appropriate solvent like acetonitrile.

-

Purification: Purify the final product, this compound, by column chromatography.

Caption: Proposed synthetic workflow for the core moiety.

Synthesis of Pro-Link Crosslinker

The conversion of the core molecule to the Pro-Link crosslinker involves the acylation of the primary and secondary amines with an NHS-activated dicarboxylic acid.

Step-by-Step Protocol:

-

Activation: Activate a dicarboxylic acid (e.g., suberic acid) with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent like DCC or EDC to form a di-NHS ester.

-

Reaction: React the di-NHS ester with this compound in a 2:1 molar ratio in an aprotic solvent, such as DMF, with a base like triethylamine.

-

Purification: Purify the final Pro-Link reagent by recrystallization or column chromatography.

Synthesis of Pro-Tag Isobaric Labeling Reagent

The synthesis of the Pro-Tag reagent is a multi-step process involving the sequential modification of the core molecule.

Step-by-Step Protocol:

-

Reporter Group Attachment: React one of the amine groups with a molecule that will serve as the reporter group after fragmentation in the mass spectrometer. This could be a molecule containing a stable isotope-labeled aromatic ring.

-

Balancer and Reactive Group Attachment: The other amine group is then modified with a linker that contains the balancer element (with isotopic labels) and terminates in an amine-reactive NHS ester.

-

Isotopic Variations: Synthesize a set of Pro-Tag reagents with different isotopic compositions in the reporter and balancer groups to create a multiplexed set for relative quantification.

Application Protocols

The following protocols provide a framework for the application of the proposed Pro-Link and Pro-Tag reagents in proteomics workflows.

Protein Crosslinking using Pro-Link

This protocol describes the use of Pro-Link to identify protein-protein interactions in a cell lysate.

Step-by-Step Protocol:

-

Protein Extraction: Prepare a cell lysate under non-denaturing conditions to preserve protein complexes.

-

Crosslinking Reaction: Add Pro-Link to the lysate at a final concentration of 1-2 mM and incubate for 30 minutes at room temperature.

-

Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.

-

Protein Digestion: Denature, reduce, alkylate, and digest the crosslinked proteins with trypsin.

-

Enrichment of Crosslinked Peptides (Optional): Enrich for crosslinked peptides using size-exclusion or ion-exchange chromatography.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Experimental workflow for protein crosslinking with Pro-Link.

Quantitative Proteomics using Pro-Tag

This protocol outlines the use of a 6-plex Pro-Tag reagent set for relative quantification of protein expression.

Step-by-Step Protocol:

-

Sample Preparation: Prepare protein extracts from up to six different samples.

-

Protein Digestion: Digest the proteins from each sample into peptides using trypsin.

-

Labeling: Label each peptide sample with a different Pro-Tag reagent according to the manufacturer's instructions.

-

Pooling: Combine the labeled peptide samples into a single mixture.

-

Fractionation: Fractionate the pooled peptide mixture using off-line high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.

Data Analysis and Interpretation

The data generated from experiments using Pro-Link and Pro-Tag requires specialized bioinformatics software for analysis.

Analysis of Pro-Link Data

The identification of crosslinked peptides from complex MS/MS spectra is a significant computational challenge.[10][11][12]

Data Analysis Workflow:

-

Database Searching: Use specialized software (e.g., pLink, xQuest) to search the MS/MS data against a protein sequence database.[7][11] The software will identify pairs of peptides that are linked by the Pro-Link reagent.

-

False Discovery Rate (FDR) Estimation: Estimate the FDR to ensure the statistical significance of the identified crosslinks.

-

Interaction Network Generation: Use the identified crosslinks to build protein-protein interaction networks.

-

Structural Modeling: The distance constraints provided by the crosslinks can be used to model the three-dimensional structure of protein complexes.

Analysis of Pro-Tag Data

The analysis of Pro-Tag data follows the established workflow for isobaric labeling experiments.

Data Analysis Workflow:

-

Database Searching: Search the MS/MS data against a protein sequence database to identify peptides and proteins.

-

Quantification: Extract the reporter ion intensities from the MS/MS spectra for each identified peptide.

-

Normalization: Normalize the reporter ion intensities to correct for variations in sample loading.

-

Statistical Analysis: Perform statistical tests to identify proteins that are significantly up- or down-regulated between the different samples.

Conclusion

The novel chemical scaffold, this compound, presents a promising foundation for the development of a new generation of proteomics reagents. The proposed Pro-Link crosslinker and Pro-Tag isobaric labeling reagents have the potential to address key challenges in the study of protein-protein interactions and quantitative proteomics. The synthetic routes and application protocols outlined in this technical guide provide a roadmap for the research and development of these novel tools. Further experimental validation is required to fully characterize the performance of these proposed reagents and establish their utility in the broader scientific community.

References

- Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.

- Ross, P. L., Huang, Y. N., Marchese, J. N., Williamson, B., Parker, K., Hattan, S., Khainovski, N., Pillai, S., Dey, S., Daniels, S., Purkayastha, S., Juhasz, P., Martin, S., Bartlet-Jones, M., He, F., Jacobson, A., & Pappin, D. J. (2004). Multiplexed protein quantitation in Saccharomyces cerevisiae using amine-reactive isobaric tagging reagents. Molecular & cellular proteomics, 3(12), 1154–1169.

- Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., Neumann, T., & Hamon, C. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895–1904.

- Rauniyar, N., & Yates, J. R., 3rd. (2014). Isobaric labeling-based relative quantification in proteomics. Journal of proteome research, 13(12), 5293–5309.

- Ting, L., Rad, R., Gygi, S. P., & Haas, W. (2011). MS3 eliminates ratio distortion in isobaric labeling-based quantitative proteomics.

- Zhou, L. M., He, X. S., Li, G., de Costa, B. R., & Skolnick, P. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of medicinal chemistry, 38(25), 4891–4896.

- Lai, L. L., Wang, E., & Luh, B. J. (2001).

- Rappsilber, J. (2011). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of structural biology, 173(3), 530–540.

- Fischer, L., & Rappsilber, J. (2017). A complete workflow for cross-linking mass spectrometry with xQuest.

- Holding, A. N. (2015). The continuing rise of cross-linking mass spectrometry in structural biology. Structure, 23(9), 1585–1587.

- Aslam, B., Basit, M., Nisar, M. A., Khurshid, M., & Rasool, M. H. (2017). Proteomics: Technologies and Their Applications.

- Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 13968-14023.

- Hultquist, M. E. (1950). Preparation of n-substituted piperazines. U.S. Patent No. 2,525,223. Washington, DC: U.S.

- Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Cyclization for the Modular Synthesis of Highly Substituted Piperazines and Related Bis-nitrogen Heterocycles. Organic letters, 18(4), 740–743.

- Bich, C., Maedler, S., Chiesa, K., DeGiacomo, F., Bogliotti, N., & Zenobi, R. (2009). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. Analytical chemistry, 81(23), 9747–9755.

-

CovalX. (2009). Reactivity and Applications of New Amine Reactive Cross-Linker for Mass Spectrometry Detection of Protein Complexes. Retrieved January 17, 2026, from [Link]

- Kalkhof, S., & Sinz, A. (2018). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Methods in molecular biology, 1789, 137–152.

Sources

- 1. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Peptide Labeling Using Isobaric Tagging Reagents for Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 9. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]

- 10. Computational Methods and Machine Learning for Crosslinking Mass Spectrometry Data Analysis - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Application of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine for Chemical Libraries

Abstract

The deliberate and rational construction of chemical libraries is a cornerstone of modern drug discovery. The careful selection of scaffolds and the efficient synthesis of diverse yet targeted molecules are paramount to the success of high-throughput and phenotypic screening campaigns. This guide provides a detailed technical overview of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine, a representative small molecule featuring the privileged 4-methylpiperazine scaffold. While not a widely studied compound in its own right, its structural motifs are prevalent in numerous biologically active agents. We will explore the rationale for its inclusion in screening libraries, provide detailed, field-proven synthetic protocols for its preparation, and discuss its potential applications in the broader context of drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their understanding of library synthesis and the strategic use of piperazine-containing compounds.

Introduction: The Strategic Value of the 4-Methylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1] As a basic and hydrophilic group, it can enhance aqueous solubility and provide a handle for salt formation, both of which are critical for optimizing pharmacokinetic profiles. The N-methylpiperazine moiety, in particular, is a common feature in a multitude of approved drugs, where it often serves as a key pharmacophoric element, engaging in crucial interactions with biological targets. Its incorporation into molecules has been associated with a wide range of pharmacological activities, including anticancer and antipsychotic effects.[1]

This compound (henceforth referred to as Compound 1 ) is a tertiary amine that embodies the core features of this important chemical class. Its relatively simple structure belies its potential as a versatile building block for more complex molecules. The presence of a primary ethylamino group provides a reactive handle for further derivatization, allowing for its incorporation into a larger molecular framework through amide bond formation, reductive amination, or other common synthetic transformations. This makes Compound 1 and its analogues valuable additions to chemical libraries designed for hit-finding and lead optimization.

This guide will focus on two robust and scalable synthetic routes to Compound 1 , providing detailed, step-by-step protocols that are readily adaptable to a standard laboratory setting. We will also present a comparative analysis of these methods and discuss the rationale behind the choice of reagents and reaction conditions.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer its general properties from its structure and from data on similar compounds. A related isomer, N-ethyl-2-(4-methylpiperazin-2-yl)ethanamine, has computed properties available in the PubChem database, which can serve as a useful, albeit imperfect, proxy.[2]

| Property | Value (for isomer) | Source |

| Molecular Formula | C₉H₂₁N₃ | [2] |

| Molecular Weight | 171.28 g/mol | [2] |

| XLogP3 | 0.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

These predicted properties suggest that Compound 1 is a relatively small, polar molecule with good potential for aqueous solubility, consistent with the characteristics of many successful drug candidates.

Synthetic Strategies and Protocols

The synthesis of this compound can be approached through several well-established methodologies. Here, we present two of the most common and reliable routes: direct alkylation of 1-methylpiperazine and reductive amination.

Route 1: Direct Alkylation of 1-Methylpiperazine

This method involves the nucleophilic substitution of a suitable halo- or sulfonate-activated ethylamine derivative with 1-methylpiperazine. The choice of the leaving group is critical for achieving high yields and minimizing side reactions. While chloro- and bromo-derivatives are common, the corresponding tosylate or mesylate can offer enhanced reactivity.

Materials:

-

1-Methylpiperazine

-

N-(2-Chloroethyl)ethylamine hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

To a stirred suspension of N-(2-chloroethyl)ethylamine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile (10 mL/g of starting material) is added 1-methylpiperazine (1.1 eq).

-

The reaction mixture is heated to reflux (approximately 82 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. The progress of the reaction should be monitored by a suitable technique, such as TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between dichloromethane and water. The aqueous layer is extracted twice more with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking) to afford the pure this compound.

Self-Validation and Causality: The use of a slight excess of 1-methylpiperazine helps to ensure the complete consumption of the electrophile. Potassium carbonate is a sufficiently strong base to neutralize the HCl salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent solvent for this type of SN2 reaction, as its polarity stabilizes the transition state without being overly protic. The aqueous workup is designed to remove inorganic salts and any remaining water-soluble starting materials.

Route 2: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds.[3] This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[4] This approach avoids the use of potentially harsh alkylating agents.

Materials:

-

2-(4-Methylpiperazin-1-yl)acetaldehyde (can be prepared by oxidation of the corresponding alcohol)

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of 2-(4-methylpiperazin-1-yl)acetaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (15 mL/g of aldehyde) is added ethylamine (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15-20 minutes. The reaction is mildly exothermic, and the temperature should be monitored.

-

The reaction mixture is stirred at room temperature for an additional 4-6 hours, or until the reaction is deemed complete by TLC or LC-MS.

-

The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography as described in Route 1.

Self-Validation and Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations, as it does not readily reduce the starting aldehyde.[4] The catalytic amount of acetic acid serves to protonate the carbonyl oxygen, activating it towards nucleophilic attack by the amine, and also facilitates the dehydration step to form the imine. The use of an anhydrous solvent is crucial, as the presence of water can hydrolyze the imine intermediate and the reducing agent.

Application in Chemical Library Design and Screening

The true value of a compound like this compound lies in its potential as a scaffold for the creation of a diverse array of analogues. The primary ethylamino group can be readily acylated with a variety of carboxylic acids, sulfonyl chlorides, and isocyanates to generate a library of amides, sulfonamides, and ureas, respectively.

By systematically varying the 'R' group in these reactions, a large and diverse library of compounds can be rapidly assembled. This library can then be subjected to high-throughput screening (HTS) against a panel of biological targets to identify "hit" compounds with desired activity. The modular nature of this synthetic approach also lends itself to follow-up studies, where the initial hits can be rapidly optimized by exploring the structure-activity relationships (SAR) of the 'R' group.

Conclusion

This compound is a valuable, yet underexplored, building block for the synthesis of chemical libraries for drug discovery. Its straightforward preparation via either direct alkylation or reductive amination makes it an accessible starting material for a wide range of derivatization reactions. The incorporation of the privileged 4-methylpiperazine scaffold provides a strong foundation for the design of novel compounds with the potential for favorable pharmacokinetic properties and biological activity. This guide provides the necessary technical details and scientific rationale to empower researchers to synthesize this compound and leverage its potential in their own drug discovery programs.

References

-

PubChem. Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine. National Center for Biotechnology Information. [Link]

-

MDPI. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

-

PubMed. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. [Link]

-

PubMed Central. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

ResearchGate. Intramolecular reductive amination for the preparation of piperazines. [Link]

-

Cheméo. Chemical Properties of Ethanamine, N-ethyl-N-nitroso- (CAS 55-18-5). [Link]

-

Figshare. Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

- 1. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine | C9H21N3 | CID 12267734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 2-(4-Methyl-piperazin-1-yl)-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Theoretical and Computational Investigation of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the theoretical and computational characterization of N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine, a molecule of interest in medicinal chemistry due to its piperazine core, a common scaffold in numerous bioactive compounds. While specific experimental and computational data for this exact molecule are scarce in publicly available literature, this document outlines a robust, first-principles approach to thoroughly investigate its structural, electronic, and potential biological properties. The methodologies described herein are grounded in established computational chemistry practices and are designed to yield high-confidence, verifiable results.

Foundational Understanding and Molecular Significance

This compound, with the CAS Number 40172-12-1, belongs to the N-substituted piperazine class of compounds. The piperazine ring is a prevalent feature in many approved drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. Understanding the conformational landscape, electronic properties, and potential intermolecular interactions of this specific derivative is a critical first step in evaluating its potential as a drug candidate or a molecular probe.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 40172-12-1 | N/A |

| Molecular Formula | C9H21N3 | N/A |

| Molecular Weight | 171.29 g/mol | N/A |

| Canonical SMILES | CCNCCN1CCN(C)CC1 | N/A |

Proposed Synthesis Route: N-Alkylation

A plausible and commonly employed method for the synthesis of this compound is the N-alkylation of 1-methylpiperazine. This approach is widely documented for the preparation of various N-substituted piperazines.[1][2]

Experimental Protocol: Two-Step N-Alkylation

-

Step 1: N-Acetylation of 1-methylpiperazine. To a solution of 1-methylpiperazine in a suitable solvent (e.g., dichloromethane), add one equivalent of acetyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-4-methylpiperazine.

-

Step 2: Reduction of the Amide. The resulting N-acetyl-4-methylpiperazine can be reduced to the corresponding ethyl amine using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon). After complete reduction, the reaction is carefully quenched with water and a sodium hydroxide solution. The product is then extracted, and the solvent is removed to yield this compound. Purification can be achieved through distillation or column chromatography.

Caption: Proposed two-step synthesis of the target molecule.

Theoretical and Computational Characterization

The core of this guide focuses on a multi-faceted computational approach to elucidate the properties of this compound. This workflow is designed to provide a comprehensive understanding of the molecule, from its intrinsic properties to its potential interactions with biological macromolecules.

Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT)

DFT is a powerful method for investigating the electronic structure and properties of molecules.[3] It provides a good balance between computational cost and accuracy for systems of this size.

-

Geometry Optimization:

-

Perform a full geometry optimization of the molecule using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.

-

The optimization should be performed in the gas phase to obtain the intrinsic properties of the molecule.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Spectroscopic Properties Prediction:

-

From the frequency calculation, the theoretical vibrational frequencies (FT-IR spectrum) can be obtained. These can be compared with experimental data if available, or serve as a predictive tool.

-

The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

-

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is crucial for understanding intermolecular interactions, particularly hydrogen bonding.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

-

Caption: Workflow for DFT-based molecular characterization.

Molecular Docking: Exploring Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target. Given the prevalence of the piperazine scaffold in centrally acting agents, potential targets could include dopamine and serotonin receptors.

-

Ligand Preparation: The optimized 3D structure of this compound obtained from the DFT calculations should be used. Ensure correct protonation states at physiological pH (typically around 7.4).

-

Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide, or GOLD) to perform the docking calculations. Define the binding site on the receptor based on known ligand binding pockets or through blind docking followed by focused docking.

-

Analysis of Results: Analyze the predicted binding poses and their corresponding binding affinities (scoring functions). Visualize the protein-ligand interactions to identify key residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Caption: A streamlined workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations: Assessing Dynamic Behavior

While molecular docking provides a static picture of the binding event, MD simulations can offer insights into the dynamic behavior of the ligand-receptor complex over time.[5][6] This allows for an assessment of the stability of the predicted binding pose and a more detailed understanding of the intermolecular interactions.

-

System Setup: The best-ranked docked complex from the molecular docking study is used as the starting point. The complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.

-

Minimization and Equilibration: The system is first minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically involving heating the system to the desired temperature (e.g., 300 K) and equilibrating the pressure.

-

Production Run: A production MD simulation is then run for a significant period (e.g., 100 ns or more) to sample the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the persistence of hydrogen bonds between the ligand and the receptor.

-

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.

-

Quantitative Structure-Activity Relationship (QSAR) Studies

If a series of analogous compounds with known biological activities are available, QSAR studies can be performed to develop a mathematical model that relates the chemical structure to the biological activity.[7][8] This can be a powerful tool for predicting the activity of new compounds and guiding lead optimization.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth investigation of this compound. By following these protocols, researchers can generate a wealth of data on the molecule's structural, electronic, and potential biological properties. The insights gained from these studies will be invaluable for assessing its potential in drug discovery and for guiding further experimental work. The integration of these computational methods provides a robust, cost-effective, and scientifically rigorous approach to modern molecular research.

References

-

Choo, H. Y., & Chung, B. J. (2000). 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. Archives of Pharmacal Research, 23(4), 324-328. [Link]

-

Ghudshia, R., Mehmood, U., Harrach, S., Sadiq, A., & Vainio, M. (2018). Molecular dynamics simulation studies of absorption in piperazine activated MDEA solution. Physical Chemistry Chemical Physics, 20(42), 26865-26875. [Link]

-

Gupta, R., Paul, S., & Gupta, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]

-

Li, Z., Li, Y., Liu, H., Wang, L., & Yang, L. (2003). QSAR studies on piperazinylalkylisoxazole analogues selectively acting on dopamine D3 receptor by HQSAR and CoMFA. Bioorganic & Medicinal Chemistry, 11(7), 1293-1298. [Link]

-

Pittelkow, T., & Christensen, J. B. (2003). A Simple Synthesis of N-Alkylpiperazines. Organic Preparations and Procedures International, 35(4), 429-432. [Link]

-

Akçay, M., Al-Alwani, M. A., Al-Majidi, S. M. K., & Yüksek, H. (2021). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 11(54), 34267-34282. [Link]

-

Kang, S. A., et al. (2016). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 21(10), 1334. [Link]

-

Tripathi, S., et al. (2021). Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents. Bioorganic Chemistry, 115, 105234. [Link]

-

O'Brien, P., & Wiberg, K. B. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(30), 4545-4551. [Link]

-

Kumar, A., et al. (2012). Synthesis, computational studies and preliminary pharmacological evaluation of 2 [4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. Bioorganic & Medicinal Chemistry Letters, 22(1), 543-548. [Link]

-

Kumar, A., et al. (2011). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 19(2), 940-951. [Link]

-

Lyubartsev, A. P., & Laaksonen, A. (2010). Molecular dynamics simulation studies of piperazine activated MDEA absorption solution with methane and carbon dioxide. The Journal of Chemical Physics, 133(11), 114507. [Link]

-

Yurttaş, L., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]

Sources

- 1. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]